N-Isobutyrylglycine-d2
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Overview
Description
N-Isobutyrylglycine-d2 is a deuterium-labeled derivative of N-Isobutyrylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise quantitation and tracing in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyrylglycine-d2 typically involves the deuteration of N-Isobutyrylglycine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is to use deuterated acylating agents in the presence of a base to introduce deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyrylglycine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-Isobutyrylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of N-Isobutyrylglycine-d2 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and metabolism. This helps in understanding the pharmacokinetic and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
N-Isobutyrylglycine: The non-deuterated form of the compound.
Isobutyrylglycine: A similar compound without the deuterium labeling.
N-Acetylglycine: Another acylated glycine derivative used in similar research applications .
Uniqueness
N-Isobutyrylglycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies where precise quantitation is required .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2 |
InChI Key |
DCICDMMXFIELDF-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.